molecular formula C21H19NO B012535 6,7-Diphenyl-2,3-dihydro-1H-pyrrolizin-5-yl-acetaldehyde CAS No. 105378-65-2

6,7-Diphenyl-2,3-dihydro-1H-pyrrolizin-5-yl-acetaldehyde

Cat. No.: B012535
CAS No.: 105378-65-2
M. Wt: 301.4 g/mol
InChI Key: CMOCEULWRYSFTQ-UHFFFAOYSA-N
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Description

6,7-Diphenyl-2,3-dihydro-1H-pyrrolizin-5-yl-acetaldehyde is a chemical compound known for its unique structure and potential applications in various fields. It is characterized by the presence of two phenyl groups attached to a dihydropyrrolizine ring, with an acetaldehyde functional group at the 5-position. This compound has garnered interest due to its potential biological activities and its role as an intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Diphenyl-2,3-dihydro-1H-pyrrolizin-5-yl-acetaldehyde typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize efficiency and yield. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

6,7-Diphenyl-2,3-dihydro-1H-pyrrolizin-5-yl-acetaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

6,7-Diphenyl-2,3-dihydro-1H-pyrrolizin-5-yl-acetaldehyde has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6,7-Diphenyl-2,3-dihydro-1H-pyrrolizin-5-yl-acetaldehyde involves its interaction with specific molecular targets and pathways. The acetaldehyde group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. The phenyl groups may also contribute to its activity by facilitating interactions with hydrophobic regions of target molecules .

Comparison with Similar Compounds

Properties

IUPAC Name

2-(1,2-diphenyl-6,7-dihydro-5H-pyrrolizin-3-yl)acetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO/c23-15-13-19-21(17-10-5-2-6-11-17)20(16-8-3-1-4-9-16)18-12-7-14-22(18)19/h1-6,8-11,15H,7,12-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMOCEULWRYSFTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=C(N2C1)CC=O)C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00147101
Record name 6,7-Diphenyl-2,3-dihydro-1H-pyrrolizin-5-yl-acetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00147101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105378-65-2
Record name 6,7-Diphenyl-2,3-dihydro-1H-pyrrolizin-5-yl-acetaldehyde
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105378652
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6,7-Diphenyl-2,3-dihydro-1H-pyrrolizin-5-yl-acetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00147101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6,7-Diphenyl-2,3-dihydro-1H-pyrrolizin-5-yl-acetaldehyde
Reactant of Route 2
6,7-Diphenyl-2,3-dihydro-1H-pyrrolizin-5-yl-acetaldehyde
Reactant of Route 3
6,7-Diphenyl-2,3-dihydro-1H-pyrrolizin-5-yl-acetaldehyde
Reactant of Route 4
6,7-Diphenyl-2,3-dihydro-1H-pyrrolizin-5-yl-acetaldehyde
Reactant of Route 5
6,7-Diphenyl-2,3-dihydro-1H-pyrrolizin-5-yl-acetaldehyde
Reactant of Route 6
6,7-Diphenyl-2,3-dihydro-1H-pyrrolizin-5-yl-acetaldehyde

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